N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
PMID25991433-Compound-Q1: is a small molecular drug developed by the University of Bari in Italy. It is known for its inhibitory effects on the Jun N-terminal kinase (JNK), a type of mitogen-activated protein kinase (MAPK). The compound has a molecular formula of C22H18F2N2O6 and is recognized for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25991433-Compound-Q1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and patented, making them not publicly available .
Industrial Production Methods: Industrial production methods for PMID25991433-Compound-Q1 are also proprietary. it is likely that the production involves large-scale synthesis techniques, purification processes, and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: PMID25991433-Compound-Q1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
PMID25991433-Compound-Q1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving JNK.
Medicine: Explored for its potential therapeutic applications in treating diseases related to JNK dysregulation, such as neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of PMID25991433-Compound-Q1 involves its inhibitory effects on JNK. By binding to JNK, the compound prevents the activation of downstream signaling molecules, including c-Jun, ATF2, ELK1, SMAD4, p53, and HSF1. This inhibition affects various cellular processes such as apoptosis, neurodegeneration, cell differentiation, proliferation, and cytokine production .
Comparison with Similar Compounds
- PMID25991433-Compound-J1
- PMID25991433-Compound-C3
- PMID25991433-Compound-J6
Comparison: PMID25991433-Compound-Q1 is unique in its specific inhibitory effects on JNK. While similar compounds may also target JNK or other MAPKs, PMID25991433-Compound-Q1 has distinct structural features and binding affinities that contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C22H18F2N2O6 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H18F2N2O6/c1-30-19-9-14(10-20(31-2)21(19)32-3)22(27)25-17-5-4-12(8-18(17)26(28)29)13-6-15(23)11-16(24)7-13/h4-11H,1-3H3,(H,25,27) |
InChI Key |
UCSAAECBPXPZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=CC(=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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